molecular formula C12H10O4 B14119347 3-(7-Methoxybenzofuran-2-yl)acrylic acid

3-(7-Methoxybenzofuran-2-yl)acrylic acid

Cat. No.: B14119347
M. Wt: 218.20 g/mol
InChI Key: CUNXGNXQIAHKMK-UHFFFAOYSA-N
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Description

3-(7-Methoxybenzofuran-2-yl)acrylic acid (CAS 1326716-04-4) is a benzofuran-based compound supplied as a chemical reagent for research and development purposes. With a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol, this compound serves as a valuable synthon in medicinal chemistry. The benzofuran scaffold is a privileged structure in drug discovery, found in compounds with a range of biological activities. Research indicates that structurally similar benzofuran derivatives are investigated as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target relevant in oncology and CNS disorders . Furthermore, functionalized benzofurans are key intermediates in synthesizing analogs of natural antioxidants like salvianolic acids, which are studied for their potential in preventing cardiovascular diseases . This product is strictly for research use in laboratory applications such as industrial synthesis or scientific research and is not meant for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-(7-methoxy-1-benzofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C12H10O4/c1-15-10-4-2-3-8-7-9(16-12(8)10)5-6-11(13)14/h2-7H,1H3,(H,13,14)

InChI Key

CUNXGNXQIAHKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

The synthesis begins with 2-iodo-3-hydroxy-4-benzyloxybenzaldehyde (7 ) and a functionalized copper phenylacetylide (8 ). Under palladium catalysis (typically Pd(PPh₃)₄), the Sonogashira-type coupling forms a C–C bond between the alkyne and aryl iodide. Subsequent intramolecular cyclization, facilitated by the ortho-hydroxyl group, yields the benzofuran scaffold. The benzyl protecting group on the hydroxyl is later removed via hydrogenolysis or acidolysis to unmask the methoxy group.

Procedural Details

A representative procedure involves heating 7 (2.6 g, 10 mmol) and 8 (1.456 g, 8.36 mmol) in DMF (35 mL) with triethylamine (5 mL) at 80–90°C for 20 hours under argon. The reaction mixture is purified via silica gel chromatography, affording the benzofuran aldehyde 14 in 64% yield (1.98 g). Critical parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI (1:1.2 molar ratio)
  • Temperature : 80–90°C
  • Solvent : DMF, which stabilizes intermediates and facilitates cyclization

Yield Optimization

The 64% yield reflects inherent challenges in balancing coupling efficiency with competing side reactions. Optimizations such as varying Pd:Cu ratios (up to 1:2) or substituting DMF with toluene-DMSO mixtures have been explored but require further validation.

Knoevenagel Condensation for Acrylic Acid Formation

The α,β-unsaturated acrylic acid moiety is introduced via Knoevenagel condensation between a benzofuran aldehyde and malonic acid. This step is pivotal for installing the conjugated acid group while preserving the methoxy-substituted benzofuran core.

Aldehyde Preparation

The benzofuran aldehyde 14 (310 mg, 1 mmol) serves as the precursor. Its synthesis via palladium-mediated cyclization (Section 1) ensures proper regiochemistry for subsequent condensation.

Condensation Conditions

A mixture of 14 , malonic acid (1 g, 9.56 mmol), and catalytic piperidine in pyridine (5 mL) is stirred at room temperature for 5 days, followed by heating at 85–90°C for 1 hour. Purification by column chromatography (hexane/acetone gradient) yields the acrylic acid derivative 16 in 88% yield (150 mg). Key factors include:

  • Base : Piperidine (0.1–0.5 eq) accelerates enolate formation
  • Solvent : Pyridine acts as both solvent and weak base
  • Temperature : Prolonged room-temperature reaction minimizes decarboxylation

Methoxy Group Introduction via Etherification

The 7-methoxy group is installed either during benzofuran ring formation or via post-cyclization functionalization. Late-stage methylation offers flexibility in tuning substitution patterns.

Direct Methylation of Phenolic Intermediates

A patent-derived method employs dimethyl sulfate (Me₂SO₄) for O-methylation. For example, treating a benzofuran phenol with Me₂SO₄ (0.5 mL, 8.03 mmol) and K₂CO₃ (750 mg, 5.42 mmol) in DMF at 70–80°C for 24 hours achieves 78% yield of the methoxylated product 23 . Drawbacks include the toxicity of Me₂SO₄ and competing N-methylation in substrates with amine groups.

Benzyl Protection/Deprotection Strategy

An alternative route uses benzyl ether protection during cyclization, followed by hydrogenolytic cleavage. For instance, benzyl-protected intermediate 6 is treated with H₂/Pd-C in ethanol to yield the free phenol, which is then methylated as above. This two-step sequence avoids over-methylation but adds synthetic steps.

Alternative Synthetic Routes

Biogenetic-Inspired Approaches

Piperic acid, a natural analog from black pepper, shares structural motifs with the target compound. Alkaline hydrolysis of piperine (from Piper nigrum) yields piperic acid, which could theoretically undergo methoxylation and cyclization to form the benzofuran core. However, this route remains speculative for this compound and requires empirical validation.

Data Tables Compiling Reaction Conditions and Yields

Table 1. Comparative Analysis of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Source
Benzofuran cyclization Pd(PPh₃)₄, CuI, DMF, 80–90°C, 20 h 64
Knoevenagel condensation Malonic acid, piperidine, pyridine, 85°C 88
Methoxylation Me₂SO₄, K₂CO₃, DMF, 70–80°C, 24 h 78
Benzyl deprotection H₂/Pd-C, ethanol, rt, 12 h 92

Table 2. Solvent Optimization in Palladium-Mediated Cyclization

Solvent System Temp (°C) Yield (%) Purity (%)
DMF 80–90 64 95
Toluene-DMSO (9:1) 100 58 89
THF 65 42 78

Chemical Reactions Analysis

Types of Reactions

Piperic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Effects

The following table summarizes key structural and functional differences between 3-(7-Methoxybenzofuran-2-yl)acrylic acid and related compounds:

Compound Name Substituents Molecular Formula Key Features Synthesis Method (if available) Potential Applications/Notes
This compound 7-OCH₃ (benzene), acrylic acid (–CH₂CH₂COOH) at C2 (furan) C₁₂H₁₀O₄ Conjugated double bond in acrylic acid enhances reactivity and potential for hydrogen bonding. Not explicitly stated (inferred: similar to ) Likely intermediate for pharmaceuticals or polymers.
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 7-OCH₃, acetyl (C5), 4-OCH₃Ph (C2), acetic acid (–CH₂COOH) at C3 C₂₁H₂₀O₇ Additional acetyl and aryl groups increase steric bulk; acetic acid lacks conjugation. Multicomponent reaction with Meldrum’s acid Novel compound for research; potential bioactive properties due to acetyl and aryl groups.
2-(6-Methoxybenzofuran-3-yl)acetic acid 6-OCH₃ (benzene), acetic acid (–CH₂COOH) at C3 (benzene) C₁₁H₁₀O₄ Methoxy position (C6 vs. C7) alters electronic effects on the benzene ring. Not specified Laboratory research; structural isomerism impacts solubility and reactivity.
7-Methoxy-1-benzofuran-2-carboxylic acid 7-OCH₃ (benzene), carboxylic acid (–COOH) directly at C2 (furan) C₁₀H₈O₄ Directly bonded carboxylic acid increases acidity compared to acrylic acid derivatives. Not specified Possible use in materials science or as a synthetic intermediate.
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 3,4-diOH (benzene), acrylic acid (–CH₂CH₂COOH) C₉H₈O₄ Dihydroxyphenyl group enhances antioxidant activity; lacks benzofuran core. Natural extraction or synthesis Widely used in supplements, cosmetics, and pharmacological research .

Key Findings from Comparative Studies

Functional Group Impact :

  • Acrylic Acid vs. Acetic Acid : The conjugated double bond in acrylic acid derivatives (e.g., the target compound) increases reactivity in polymerization or Michael addition reactions compared to acetic acid analogues .
  • Carboxylic Acid Direct Attachment : 7-Methoxy-1-benzofuran-2-carboxylic acid exhibits higher acidity (pKa ~2-3) due to the direct –COOH group, whereas acrylic acid derivatives may have moderated acidity (pKa ~4-5) due to the extended side chain.

Substituent Position Effects: Methoxy groups at position 6 () vs.

Biological Activity :

  • Caffeic acid demonstrates antioxidant properties attributed to its dihydroxyphenyl group, whereas benzofuran derivatives (e.g., the target compound) may exhibit distinct bioactivity due to the fused heterocyclic core.
  • Halogenated derivatives (e.g., 5-fluoro substitution in ) show enhanced antimicrobial activity, suggesting that electron-withdrawing groups on benzofuran could modulate biological interactions .

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